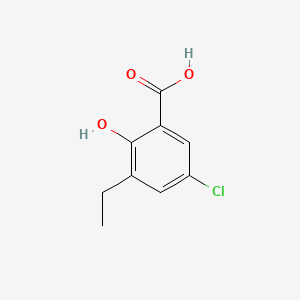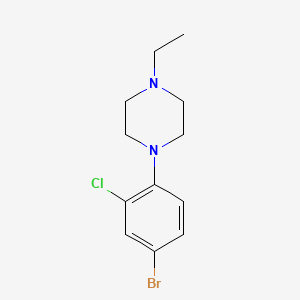
1-(4-Bromo-2-chlorophenyl)-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-chlorophenyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to an ethylpiperazine moiety
Preparation Methods
The synthesis of 1-(4-Bromo-2-chlorophenyl)-4-ethylpiperazine typically involves multiple steps, starting with the preparation of the phenyl ring substituted with bromine and chlorine. One common method involves the reaction of 4-bromo-2-chlorophenol with ethylamine under controlled conditions to form the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-2-chlorophenyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using reagents like sodium ethoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boron reagents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-4-ethylpiperazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, similar compounds have been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .
Comparison with Similar Compounds
1-(4-Bromo-2-chlorophenyl)-4-ethylpiperazine can be compared with other piperazine derivatives, such as:
1-(4-Bromo-2-chlorophenyl)piperazine: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-(4-Bromo-2-chlorophenyl)-4-methylpiperazine: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
1-(4-Bromo-2-chlorophenyl)-4-phenylpiperazine:
Properties
Molecular Formula |
C12H16BrClN2 |
|---|---|
Molecular Weight |
303.62 g/mol |
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-4-ethylpiperazine |
InChI |
InChI=1S/C12H16BrClN2/c1-2-15-5-7-16(8-6-15)12-4-3-10(13)9-11(12)14/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
BXMKZQDQJPYLIS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


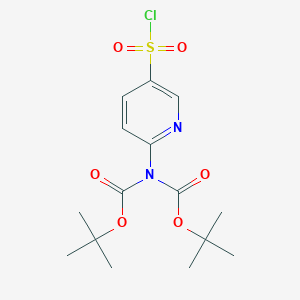
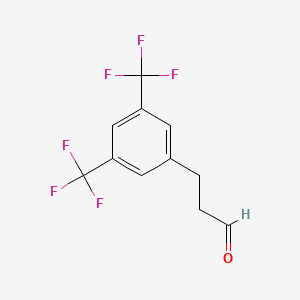
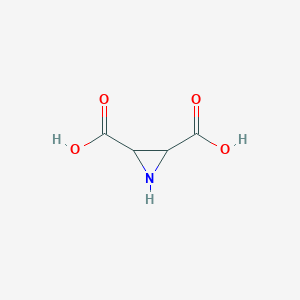

![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13940036.png)
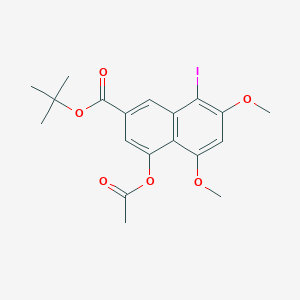
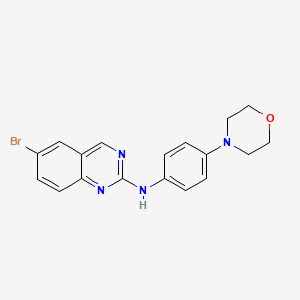

![2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940057.png)
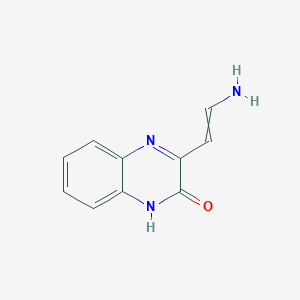
![(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine](/img/structure/B13940065.png)
![Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]-](/img/structure/B13940077.png)
![6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid](/img/structure/B13940080.png)
